molecular formula C23H26N4O2 B2418587 3-(azepane-1-carbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251693-53-4

3-(azepane-1-carbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2418587
CAS No.: 1251693-53-4
M. Wt: 390.487
InChI Key: SGCAQPIZCXQGEO-UHFFFAOYSA-N
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Description

3-(azepane-1-carbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that features a naphthyridine core substituted with an azepane ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the naphthyridine core and introduce the azepane and methoxyphenyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the naphthyridine core.

Scientific Research Applications

3-(azepane-1-carbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azepan-1-yl)-2-[(3-chloro-4-methoxyphenyl)amino]propan-1-one
  • 2-(azepan-1-yl)-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine
  • 1-(azepan-1-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-one

Uniqueness

Compared to similar compounds, 3-(azepane-1-carbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

azepan-1-yl-[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-16-7-12-19-21(26-17-8-10-18(29-2)11-9-17)20(15-24-22(19)25-16)23(28)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCAQPIZCXQGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC)C(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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